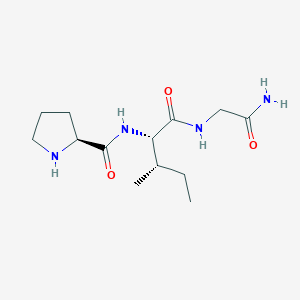

Glycinamide, L-prolyl-L-isoleucyl-

Description

Contextualizing Tripeptide Glycinamides within Biologically Active Peptide Classes

Tripeptide glycinamides represent a specific and important subgroup of bioactive peptides. Bioactive peptides are short sequences of amino acids, typically containing 2 to 20 residues, that can elicit specific physiological responses in the body. chemicalbook.com They are often derived from the enzymatic hydrolysis of larger proteins and can be found in various natural sources, including food products and endogenous proteins. chemicalbook.com

The C-terminal glycinamide (B1583983) moiety is a common feature in many biologically active peptides and is often crucial for their function. The amidation of the C-terminus, a post-translational modification catalyzed by enzymes like peptidylglycine alpha-amidating monooxygenase, can protect the peptide from degradation by carboxypeptidases, thereby increasing its half-life and bioavailability. nih.gov Furthermore, the amide group can play a direct role in the peptide's interaction with its target receptor, influencing binding affinity and signal transduction. nih.gov

Tripeptides, in particular, are of great interest in drug discovery due to their small size, which can facilitate synthesis and potentially improve oral bioavailability compared to larger peptides. A notable example is the tripeptide Glycyl-Prolyl-Glycine-amide (GPG-NH2), which has been investigated as an antiretroviral agent. nih.gov This compound acts as a prodrug, being metabolized to the active compound glycinamide. nih.govnih.gov

Overview of the Significance of L-Prolyl and L-Isoleucyl Residues in Peptide Conformation and Recognition

The specific amino acid composition and sequence of a peptide are the primary determinants of its three-dimensional structure and, consequently, its biological activity. In L-Prolyl-L-Isoleucyl-Glycinamide, the N-terminal L-proline and the central L-isoleucine residues play critical roles in defining the peptide's conformation and its potential interactions with biological targets.

The Role of L-Proline: The L-proline residue is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amino group. This rigid five-membered ring structure imparts significant conformational constraints on the peptide backbone. nih.govresearchgate.net Specifically, it restricts the possible values of the phi (Φ) dihedral angle, leading to a more defined and predictable local structure. researchgate.net Proline is often found at the beginning of alpha-helices and in the turns of beta-sheets, where it acts as a "structural disruptor" that can induce specific secondary structures, such as the beta-turn. nih.gov Theoretical studies on the analogue L-Prolyl-L-Leucyl-Glycinamide have shown that the proline residue is key to the formation of a stable type II beta-turn conformation. nih.govnih.gov This defined structure is believed to be essential for its biological activity.

The Role of L-Isoleucine: L-isoleucine is a branched-chain amino acid (BCAA) with a chiral center in its side chain, making it one of the four stereoisomers of isoleucine. Its bulky and hydrophobic side chain is crucial for various non-covalent interactions, particularly hydrophobic and van der Waals interactions, within the peptide itself and with its receptor. The specific stereochemistry and branched nature of the isoleucine side chain, as opposed to its isomer leucine (B10760876), can lead to distinct binding affinities and specificities. While both are hydrophobic, the different arrangement of the methyl groups can influence how the peptide fits into a binding pocket. The differentiation between leucine and isoleucine is a critical aspect of peptide sequencing and understanding structure-activity relationships. uwm.edu.pl

Research Trajectories for L-Prolyl-L-Isoleucyl-Glycinamide and Related Bioactive Analogues

Research into L-Prolyl-L-Isoleucyl-Glycinamide is intrinsically linked to the extensive studies conducted on its close analogue, L-Prolyl-L-Leucyl-Glycinamide (PLG), also known as melanostatin (B1678129) or MIF-1. ncert.nic.in MIF-1 is an endogenous tripeptide with a range of effects on the central nervous system, including the modulation of dopamine (B1211576) receptors. nih.govnih.gov It has been investigated for its potential therapeutic applications in conditions such as Parkinson's disease and depression. nih.govresearchgate.netnih.gov

The primary research trajectory for L-Prolyl-L-Isoleucyl-Glycinamide involves its synthesis and evaluation as a bioactive analogue of MIF-1. The substitution of leucine with isoleucine is a common strategy in peptide chemistry to probe the structure-activity relationship (SAR) of a lead compound. nih.gov Such an alteration can provide insights into the specific steric and hydrophobic requirements of the receptor's binding site.

Future research directions for L-Prolyl-L-Isoleucyl-Glycinamide are likely to include:

Synthesis and Conformational Analysis: Chemical synthesis of the tripeptide followed by detailed conformational studies using techniques like NMR spectroscopy and computational modeling to determine if the isoleucine substitution alters the preferred beta-turn structure observed in PLG.

In Vitro Biological Evaluation: Screening the compound for its ability to bind to and modulate the activity of relevant receptors, particularly dopamine and other G-protein coupled receptors, in comparison to MIF-1.

Metabolic Stability Studies: Assessing the peptide's resistance to enzymatic degradation in plasma and other biological matrices to determine if the isoleucine residue confers any advantages in terms of metabolic stability over the leucine-containing analogue.

Neuropharmacological Profiling: Should in vitro studies show promise, further investigation in animal models of neurological and psychiatric disorders would be warranted to explore its potential therapeutic effects.

The study of L-Prolyl-L-Isoleucyl-Glycinamide and similar analogues is crucial for the rational design of new peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3481-36-5 |

|---|---|

Molecular Formula |

C13H24N4O3 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H24N4O3/c1-3-8(2)11(13(20)16-7-10(14)18)17-12(19)9-5-4-6-15-9/h8-9,11,15H,3-7H2,1-2H3,(H2,14,18)(H,16,20)(H,17,19)/t8-,9-,11-/m0/s1 |

InChI Key |

LPAKBOGBFKCVCA-QXEWZRGKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Structural and Conformational Elucidation of L Prolyl L Isoleucyl Glycinamide

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to characterizing the peptide's structure in a non-crystalline state, offering insights into its conformation and behavior in solution, which often mimics a biological environment.

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity and spatial proximity.

For L-prolyl-L-isoleucyl-glycinamide, ¹H NMR spectra provide information on the chemical environment of each proton, with chemical shifts indicating the type of amino acid residue and its local electronic environment. Coupling constants between protons can help define the torsion angles within the peptide backbone and side chains. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign specific protons to their respective amino acid residues by identifying spin-spin couplings.

Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, is particularly crucial for conformational analysis. It detects protons that are close in space, even if they are not directly connected by chemical bonds. The observation of specific NOEs can confirm the presence of defined secondary structures, such as β-turns. nih.gov For instance, an NOE between the α-proton of isoleucine and the amide proton of glycinamide (B1583983) would be strong evidence for a turn conformation.

¹³C NMR provides complementary information, with the chemical shifts of the carbonyl carbons being particularly sensitive to the peptide's secondary structure. nih.gov The conformation of the proline residue's pyrrolidine (B122466) ring, which can adopt Cγ-endo or Cγ-exo puckers, can also be investigated through a detailed analysis of ¹H and ¹³C chemical shifts. frontiersin.org Studies on similar proline-containing peptides have demonstrated the ability of NMR to identify stable conformations in solution, such as the β-turn structure often adopted by Pro-Leu-Gly-NH₂. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Peptides in a β-Turn Conformation This table presents typical chemical shift ranges for protons in a peptide adopting a β-turn conformation. Actual values for L-prolyl-L-isoleucyl-glycinamide would require experimental measurement.

| Proton | Typical Chemical Shift (ppm) |

| Proline Hα | ~4.3 - 4.5 |

| Proline Hδ | ~3.5 - 3.8 |

| Isoleucine Hα | ~4.0 - 4.2 |

| Isoleucine NH | ~7.8 - 8.2 |

| Glycinamide NH (i+3) | ~8.0 - 8.5 |

| Glycinamide Hα | ~3.8 - 4.0 |

Mass spectrometry (MS) is an essential analytical technique for verifying the primary structure of a peptide by precisely measuring its molecular weight. nih.gov For L-prolyl-L-isoleucyl-glycinamide, high-resolution MS would confirm the elemental composition (C₁₃H₂₄N₄O₃) by providing a highly accurate mass-to-charge (m/z) ratio of the intact molecule. nih.gov

Tandem mass spectrometry (MS/MS) is employed to validate the amino acid sequence. researchgate.net In this technique, the intact peptide ion (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). nih.govyoutube.com The resulting fragment ions (product ions) are then analyzed.

The fragmentation typically occurs at the peptide bonds, generating a series of 'b' and 'y' ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. youtube.com For L-prolyl-L-isoleucyl-glycinamide, the fragmentation pattern would be expected to show losses corresponding to Glycinamide, Isoleucine, and Proline, confirming the sequence Pro-Ile-Gly-NH₂.

Table 2: Predicted MS/MS Fragmentation Ions for L-prolyl-L-isoleucyl-glycinamide This table shows the theoretical monoisotopic masses of the primary b- and y-ions. This confirms the amino acid sequence.

| Ion Type | Sequence | Calculated m/z |

| b₁ | Pro | 98.06 |

| b₂ | Pro-Ile | 211.14 |

| y₁ | Gly-NH₂ | 75.05 |

| y₂ | Ile-Gly-NH₂ | 188.14 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov This technique is particularly sensitive to the regular, repeating arrangements of the peptide backbone, making it an excellent tool for analyzing secondary structure content in solution. youtube.com

The CD spectrum of a peptide provides a global signature of its secondary structure. nih.gov

α-helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-sheets are characterized by a negative band near 218 nm and a positive band around 195 nm. nih.gov

β-turns and random coil structures also have characteristic spectra, with random coils showing a strong negative band near 200 nm. nih.govcore.ac.uk

For L-prolyl-L-isoleucyl-glycinamide, the presence of a proline residue makes a β-turn a likely conformational feature. The CD spectrum would be analyzed to estimate the percentage of different secondary structural elements. youtube.com A spectrum showing features consistent with a β-turn, such as a negative band around 225-230 nm and a positive band near 205 nm for certain turn types, would support findings from NMR studies.

Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid state. The technique involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of each atom.

While a specific crystal structure for L-prolyl-L-isoleucyl-glycinamide is not publicly available, crystallographic studies on analogous small peptides, such as alanyl-prolyl-glycine, have provided atomic-resolution structures. nih.gov If a crystal structure were obtained for L-prolyl-L-isoleucyl-glycinamide, it would provide definitive data on bond lengths, bond angles, and torsion angles. It would also unequivocally establish the solid-state conformation, including the pucker of the proline ring and the precise geometry of any intramolecular hydrogen bonds, such as the one that stabilizes a β-turn.

Conformational Analysis and Dynamics

The functional properties of peptides are intrinsically linked to their conformational preferences and flexibility. Understanding these dynamics is key to comprehending their biological roles.

The sequence L-prolyl-L-isoleucyl-glycinamide is predisposed to forming a specific type of non-random secondary structure known as a β-turn. A β-turn is a region of the peptide that reverses the direction of the polypeptide chain, a structure critical for the folding of globular proteins. nih.gov

Theoretical calculations and experimental studies on the related peptide Pro-Leu-Gly-NH₂ strongly indicate a preference for a β-turn conformation. nih.govnih.gov This turn is typically stabilized by a hydrogen bond between the carbonyl oxygen of the proline residue (the 'i' residue) and the amide proton of the glycinamide residue (the 'i+3' residue), forming a 10-membered ring. nih.gov The proline and isoleucine residues occupy the 'i+1' and 'i+2' positions of the turn, respectively.

The pyrrolidine ring of proline restricts its backbone dihedral angle (φ) to approximately -60°, which is ideal for the i+1 position of type I and type II β-turns. nih.gov The presence of glycine (B1666218) at the i+3 position is also common in β-turns, as its lack of a side chain reduces steric hindrance. nih.gov The sequence of L-prolyl-L-isoleucyl-glycinamide, with proline at position i+1, strongly favors the formation of a stable β-turn motif, which would be the dominant conformation in solution as suggested by NMR and CD data. nih.govnih.govbiorxiv.org

Role of L-Prolyl and L-Isoleucyl Residues in Conformational Stability

The conformational stability of L-prolyl-L-isoleucyl-glycinamide is significantly influenced by the unique structural properties of its L-prolyl and L-isoleucyl residues.

The L-isoleucyl residue , positioned between proline and glycinamide, contributes to conformational stability primarily through its bulky and hydrophobic side chain. This steric bulk further restricts the rotational freedom of the peptide backbone, complementing the effect of the proline residue. These steric limitations help to stabilize a defined folded structure.

Solvent Effects on Peptide Conformation

The conformation of peptides is not static and can be significantly altered by the solvent environment. nih.govnih.gov The polarity of the solvent plays a crucial role in determining whether intramolecular or intermolecular hydrogen bonds are more favorable, thereby influencing the peptide's secondary structure. researchgate.net

In polar solvents like water, the solvent molecules can form hydrogen bonds with the peptide's backbone amide and carbonyl groups. This interaction can disrupt intramolecular hydrogen bonds, leading to more extended or unfolded conformations. However, for proline-rich sequences, water can also stabilize specific structures like the polyproline II (PPII) helix. aps.org

In contrast, less polar solvents such as chloroform (B151607) or methanol (B129727) have a reduced capacity to form hydrogen bonds with the peptide backbone. aps.orgrsc.org This environment promotes the formation of intramolecular hydrogen bonds between the peptide's own amide and carbonyl groups, which stabilizes compact, folded structures like helices and β-turns. researchgate.netrsc.org For instance, studies on model peptides have shown that methanol tends to decrease the population of PPII conformations and increase β-strand content, while chloroform can favor helical structures. aps.orgrsc.org The specific effect is a result of the interplay between the solvent's ability to hydrate (B1144303) the backbone and stabilize local hydrogen bonds. aps.org

| Solvent Type | Primary Interaction | Favored Conformations | Reference |

|---|---|---|---|

| Polar (e.g., Water, Aqueous Urea) | Forms H-bonds with peptide backbone | Extended structures, Polyproline II (PPII) helix | aps.org |

| Less Polar (e.g., Methanol) | Low ability to hydrate backbone groups | β-strand | aps.org |

| Non-polar / Low Polarity (e.g., Chloroform) | Promotes intramolecular H-bonds | Helical conformations | rsc.org |

| Polar Aprotic (e.g., DMSO) | H-bond acceptor | β-hairpin and Ω-shape conformations | rsc.org |

Mechanistic Studies of Peptide Degradation and Stability

The stability of L-prolyl-L-isoleucyl-glycinamide is limited by its susceptibility to both enzymatic and chemical degradation pathways.

Elucidation of Enzymatic Degradation Pathways (e.g., Aminopeptidase (B13392206) Activity)

The enzymatic degradation of this tripeptide is largely dictated by its N-terminal proline residue. The peptide bond preceding proline (an imide bond) is a target for specific enzymes. Proline aminopeptidases, for instance, specifically release an N-terminal residue from a peptide where the second residue is proline. pnas.org

However, the Pro-Ile bond in L-prolyl-L-isoleucyl-glycinamide presents a significant challenge to many standard aminopeptidases. nih.govelsevierpure.com This bond is resistant to enzymes like clostridial aminopeptidase, which can cleave other N-terminal amino acids but not the secondary peptide bonds involving proline's nitrogen. nih.gov Degradation at this site requires specialized proline-specific peptidases, such as Aminopeptidase P (APP) . nih.govnih.gov This class of enzymes specifically cleaves the peptide bond at the carboxyl side of an N-terminal proline residue (Xaa-Pro bond). pnas.orgnih.gov Therefore, the complete enzymatic breakdown would likely involve a sequential process initiated by an enzyme capable of cleaving the Pro-Ile linkage, followed by other peptidases acting on the resulting Ile-Gly-NH2 fragment.

| Enzyme Class | Example | Specificity / Action | Reference |

|---|---|---|---|

| Proline-Specific Aminopeptidases | Aminopeptidase P (APP) | Cleaves the peptide bond after an N-terminal proline residue (Pro-Xaa). Essential for degrading L-prolyl-L-isoleucyl-glycinamide. | pnas.orgnih.govnih.gov |

| General Aminopeptidases | Clostridial Aminopeptidase | Cleaves most N-terminal amino acids but is blocked by the Pro-Ile bond. | nih.gov |

| Dipeptidyl Peptidases | Dipeptidyl Peptidase IV (DPP4) | Cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. | nih.gov |

Analysis of Chemical Hydrolysis and Deamidation Processes

Beyond enzymatic action, the peptide is also vulnerable to non-enzymatic chemical breakdown through hydrolysis and deamidation.

Chemical Hydrolysis: The peptide bonds linking the amino acid residues (Pro-Ile and Ile-Gly) can be broken by chemical hydrolysis. This process is typically achieved under harsh conditions, such as heating the peptide with a strong acid like 6 M hydrochloric acid at temperatures around 110°C for an extended period (e.g., 24 hours). chemguide.co.uk This non-specific hydrolysis breaks all peptide bonds, ultimately degrading the tripeptide into its constituent amino acids: L-proline, L-isoleucine, and glycine. chemguide.co.uk

Deamidation: Deamidation is a chemical reaction where the amide functional group in the C-terminal glycinamide is removed. wikipedia.org This reaction involves the hydrolysis of the amide, converting it to a carboxylic acid and releasing ammonia. The rate of deamidation is sensitive to factors such as pH, temperature, and the sequence of adjacent amino acids. wikipedia.org The reaction often proceeds through a cyclic intermediate. wikipedia.orgmdpi.com For glycinamide, this would result in the conversion of L-prolyl-L-isoleucyl-glycinamide to L-prolyl-L-isoleucyl-glycine. The presence of a glycine residue can sometimes accelerate the rate of deamidation compared to bulkier residues. wikipedia.orgnih.gov

| Process | Conditions | Mechanism | Products | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Strong acid (e.g., 6M HCl), high temperature (~110°C) | Cleavage of all peptide bonds (Pro-Ile, Ile-Gly) | L-proline, L-isoleucine, Glycine | chemguide.co.uk |

| Deamidation | Physiological or basic pH, elevated temperature | Hydrolysis of the C-terminal amide group of glycinamide | L-prolyl-L-isoleucyl-glycine, Ammonia | wikipedia.org |

Research Findings on L-Prolyl-L-Isoleucyl-Glycinamide Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the specific biochemical and molecular mechanisms of the chemical compound L-prolyl-L-isoleucyl-glycinamide, including its interactions with receptors and enzymes, are not presently available.

Numerous inquiries into scientific databases and research repositories for data pertaining to L-prolyl-L-isoleucyl-glycinamide's receptor binding affinities, subtype selectivity, and mechanisms of action at dopamine (B1211576) D2 receptors or oxytocin/vasopressin receptors have yielded no specific results for this particular tripeptide. Similarly, information regarding its potential for allosteric modulation of receptor function or its kinetics in enzyme modulation and inhibition could not be located.

It is important to note that a significant body of research exists for a closely related compound, L-prolyl-L-leucyl-glycinamide (PLG). This structural analog, differing only by the substitution of a leucine (B10760876) residue for isoleucine, has been the subject of various studies investigating its effects on the central nervous system, particularly its interaction with the dopaminergic system. However, due to the explicit focus of this inquiry on L-prolyl-L-isoleucyl-glycinamide, the findings related to PLG cannot be substituted, as the seemingly minor difference in their molecular structure—the replacement of a leucyl group with an isoleucyl group—can lead to distinct biological activities.

The absence of published data for L-prolyl-L-isoleucyl-glycinamide prevents the construction of an article based on the requested detailed outline. Further research would be required to elucidate the specific molecular recognition and biochemical mechanisms of this compound.

Molecular Recognition and Biochemical Mechanisms of Action for L Prolyl L Isoleucyl Glycinamide

Enzyme Modulation and Inhibition Kinetics

Studies on Prolyl Hydroxylase Domain-Containing Enzyme Inhibition

Prolyl hydroxylase domain (PHD) enzymes are crucial cellular oxygen sensors. harvard.edu These enzymes play a key role in the regulation of the Hypoxia-Inducible Factor (HIF) pathway. harvard.edu Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF, targeting it for degradation. nih.gov However, under hypoxic conditions, PHD activity is reduced, allowing HIF-alpha to accumulate and activate genes involved in angiogenesis, erythropoiesis, and other adaptive responses to low oxygen. nih.gov

Inhibition of PHDs has emerged as a therapeutic strategy for conditions such as anemia and ischemia. nih.gov While direct studies on the inhibition of prolyl hydroxylase domain-containing enzymes by L-Prolyl-L-Isoleucyl-Glycinamide are not extensively documented, the general principles of PHD inhibition by small molecules and peptides can provide insight. PHD inhibitors often act by competing with the enzyme's co-substrate, 2-oxoglutarate, or by chelating the ferrous iron atom at the active site. nih.gov

The structural characteristics of L-Prolyl-L-Isoleucyl-Glycinamide, a tripeptide, suggest a potential for interaction with the active site of PHDs. The binding of peptide substrates to PHDs is a dynamic process involving specific conformations of key amino acid residues within the enzyme's active site. elifesciences.org Further research is required to elucidate the specific binding mode and inhibitory potential of L-Prolyl-L-Isoleucyl-Glycinamide against various PHD isoforms.

Table 1: Examples of Prolyl Hydroxylase Domain Inhibitors and their Mechanisms

| Inhibitor | Mechanism of Action |

| Roxadustat | Competes with 2-oxoglutarate, leading to the stabilization of HIF-α. |

| Vadadustat | A potent inhibitor of HIF-prolyl hydroxylases, promoting erythropoiesis. |

| Deferoxamine | An iron chelator that indirectly inhibits PHD activity by removing the essential iron cofactor. |

This table provides examples of known PHD inhibitors to illustrate the common mechanisms of action.

Analysis of Aminopeptidase (B13392206) Inhibition Profiles

Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. medchemexpress.com These enzymes are involved in a wide range of physiological processes, including protein degradation, peptide metabolism, and the regulation of bioactive peptides. medchemexpress.com The inhibition of specific aminopeptidases has been explored as a therapeutic approach for various diseases, including cancer and inflammation. nih.gov

Tripeptide aminopeptidases are a specific subclass of these enzymes that cleave N-terminal residues from tripeptides. wikipedia.org The inhibitory activity of a peptide against an aminopeptidase is largely determined by its amino acid sequence and the nature of its N-terminal residue. nih.gov For instance, tripeptides with hydrophobic residues have been shown to be effective inhibitors of certain aminopeptidases due to favorable interactions with the enzyme's binding pockets. nih.gov

Given that L-Prolyl-L-Isoleucyl-Glycinamide is a tripeptide, it is plausible that it could act as a substrate or inhibitor for certain aminopeptidases. The metabolism of the related compound, L-Prolyl-L-Leucyl-Glycinamide, has been shown to be hydrolyzed by peptidases in various tissues, suggesting an interaction with this class of enzymes. nih.gov The specific aminopeptidase inhibition profile of L-Prolyl-L-Isoleucyl-Glycinamide, however, remains to be fully characterized.

Table 2: General Characteristics of Aminopeptidase Inhibitors

| Inhibitor Class | Key Features | Example |

| Bestatin | A dipeptide mimetic that acts as a transition-state analog. | Inhibits Aminopeptidase N. |

| Phosphinic Peptides | Tripeptide mimetics that show affinity for various aminopeptidases. | DG013A. medchemexpress.com |

| Natural Peptides | Peptides derived from natural sources with inhibitory activity. | Leupeptin. wikipedia.org |

This table presents general classes of aminopeptidase inhibitors and their characteristics.

Intracellular Signaling Cascades and Pathways Influenced by L-Prolyl-L-Isoleucyl-Glycinamide

The biological effects of L-Prolyl-L-Isoleucyl-Glycinamide and its analogs are mediated through their influence on various intracellular signaling cascades. As an analog of MIF-1, its primary recognized role is in the modulation of neuropeptide signaling. wikipedia.org MIF-1 has been shown to act as a positive allosteric modulator of dopamine (B1211576) D2 receptors, which can lead to a potentiation of dopaminergic signaling. wikipedia.org This modulation can have downstream effects on cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, key components of many signaling pathways.

Furthermore, the interaction of melanocortin peptides with their receptors, such as the melanocortin 1 receptor (MC1R), triggers a cascade of intracellular events. nih.gov This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP. nih.gov This, in turn, activates PKA, which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB). mdpi.com While L-Prolyl-L-Isoleucyl-Glycinamide is known to inhibit the release of melanocyte-stimulating hormone (MSH), its direct interaction with and influence on the signaling pathways of MSH receptors are areas of ongoing investigation.

Modulation of Neuropeptide and Hormone Release (e.g., Melanocyte-Stimulating Hormone)

One of the most well-documented activities of the family of peptides to which L-Prolyl-L-Isoleucyl-Glycinamide belongs is the inhibition of melanocyte-stimulating hormone (MSH) release. tocris.com MSH is a peptide hormone involved in a variety of physiological processes, including pigmentation and inflammation. genscript.com

Studies on the analog L-Prolyl-L-Leucyl-Glycinamide (PLG) have shown that it can inhibit the release of α-MSH from hypothalamic slices in a dose-dependent manner. nih.gov Interestingly, the inhibitory effect was more pronounced at lower concentrations, while higher concentrations had no significant effect. nih.gov This suggests a complex regulatory mechanism. However, other studies have reported a lack of effect of PLG on α-MSH release from the rat pituitary gland, indicating that the site of action may be within the central nervous system rather than directly on the pituitary. nih.gov The inhibitory actions of PLG on MSH release appear to be distinct from those of dopamine, another key regulator of MSH. nih.gov

The ability of L-Prolyl-L-Isoleucyl-Glycinamide and its analogs to cross the blood-brain barrier allows them to exert these modulatory effects on neuropeptide and hormone release within the central nervous system. wikipedia.org

Table 3: Summary of Research Findings on the Modulation of α-MSH Release by PLG

| Study System | Effect of PLG | Key Finding | Citation |

| Male rat hypothalamic slices | Inhibition of spontaneous and potassium-induced α-MSH release | Dose-dependent inhibition, with lower doses being more effective. | nih.gov |

| Rat pituitary gland (in vitro and in vivo) | No effect on α-MSH release | Suggests a central nervous system site of action for MSH release inhibition. | nih.gov |

This table summarizes key findings from studies on the closely related peptide, L-Prolyl-L-Leucyl-Glycinamide (PLG).

Peptidomimetic Design Strategies Inspired by L Prolyl L Isoleucyl Glycinamide

Principles of Rational Peptidomimetic Design

Rational peptidomimetic design is a structured approach that transforms a peptide lead into a more drug-like molecule. longdom.orgbenthamscience.com This process begins with understanding the parent peptide's structure-activity relationships (SAR) to identify the key amino acid residues and their spatial arrangement—the pharmacophore—responsible for its biological effect. nih.gov The goal is to create non-peptide molecules that present the same pharmacophoric elements in the correct three-dimensional orientation to interact with the biological target. researchgate.net Two primary approaches exist: a medicinal chemistry method involving successive replacement of peptide components and a biophysical approach based on a hypothesized bioactive conformation. benthamscience.com

Conformational Mimicry of Bioactive Tripeptide Structures

A cornerstone of peptidomimetic design is to replicate the bioactive conformation of the parent peptide. upc.edu Peptides are often flexible molecules in solution, but they adopt a specific three-dimensional shape when binding to their biological target. nih.gov Identifying and stabilizing this conformation can lead to analogs with significantly higher binding affinity due to a reduced entropic penalty upon binding. upc.edu

For the related tripeptide PLG, studies involving conformationally constrained analogs strongly suggest that its bioactive conformation is a type II β-turn. nih.gov This structural motif arranges the key side chains in a specific spatial orientation necessary for receptor interaction. Peptidomimetics are therefore designed to mimic this turn, ensuring that the crucial functional groups on the proline, isoleucine (or leucine), and glycinamide (B1583983) residues are correctly positioned. rsc.org Unnatural amino acids and foldamers—oligomers with a strong propensity to adopt a defined conformation—are often employed to enforce such secondary structures. nih.govstanford.edu

Introduction of Backbone and Side-Chain Isosteres

Isosteres are atoms or groups of atoms that share similar chemical and physical properties, allowing them to replace parts of a lead molecule to produce broadly similar biological effects. upc.edu This strategy, known as bioisosteric replacement, is fundamental in peptidomimetic design to modify a peptide's properties without losing its desired activity. upc.edunih.gov

Backbone Isosteres: The peptide backbone, with its repeating amide bonds, is a primary target for modification. Amide bond isosteres are surrogates that mimic the steric and electronic properties of the original amide bond but are resistant to cleavage by proteases. nih.govresearchgate.net This replacement can improve metabolic stability, bioavailability, and conformational control. researchgate.netnih.gov

| Amide Bond Isostere | Structure | Key Features |

|---|---|---|

| Thioamide | -C(=S)-NH- | Similar geometry to amide; alters H-bonding. |

| Ester | -C(=O)-O- | Lower rotational barrier; removes H-bond donor. |

| Ketomethylene | -C(=O)-CH2- | Flexible; removes H-bonding capability. |

| Alkene (trans) | -CH=CH- | Rigid; maintains atom spacing. |

| Tetrazole | -CN4- | Rigid, planar ring mimicking cis-amide bond. |

Side-Chain Isosteres: Modifications are also made to the amino acid side chains. researchgate.net For L-prolyl-L-isoleucyl-glycinamide, the bulky, hydrophobic side chains of proline and isoleucine are critical for activity. Isosteric replacement could involve using unnatural amino acids with different alkyl groups or cyclic structures to fine-tune binding affinity, selectivity, and pharmacokinetic properties. upc.edunih.gov

Design of Conformationally Constrained Analogs (e.g., Cyclic Structures)

To lock a peptide into its bioactive conformation, various strategies are used to introduce conformational constraints. upc.edunih.gov This reduces the molecule's flexibility, which can enhance receptor affinity and selectivity, as different receptors may bind the same flexible peptide in different conformations. iupac.org

Cyclization is a powerful and widely used technique to achieve this. creative-peptides.com By linking the N- and C-termini (head-to-tail cyclization) or connecting a side chain to the backbone, a more rigid macrocyclic structure is formed. nih.govku.dk These cyclic peptides are often more stable against enzymatic degradation and can better mimic protein secondary structures like turns and helices. creative-peptides.comku.dk For example, research on PLG led to the development of highly rigid 5.6.5 spiro bicyclic lactam structures, which act as potent mimics of the proposed type II β-turn. nih.gov Other methods to induce rigidity include incorporating conformationally constrained amino acids (e.g., α,α-disubstituted amino acids) or creating "stapled" peptides where side chains are covalently linked to reinforce a helical structure. upc.edunih.gov

Structure-Activity Relationship (SAR) Studies for Peptidomimetic Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing peptidomimetic designs. nih.gov This process involves the systematic synthesis and biological evaluation of a series of analogs where specific parts of the molecule are modified. nih.gov The goal is to build a comprehensive understanding of how changes in the chemical structure—such as altering functional groups, stereochemistry, or conformational rigidity—affect biological activity. nih.govmdpi.com

SAR studies define the minimal active sequence and identify the key residues and functional groups (the pharmacophore) responsible for the biological effect. nih.gov For the PLG family of peptidomimetics, SAR studies have been crucial. For instance, the synthesis of dimethyl derivatives of a 5.6.5 spiro bicyclic lactam PLG peptidomimetic was conducted to test a specific hypothesis about its interaction with the dopamine (B1211576) D2 receptor. nih.gov The results demonstrated that the addition of methyl groups at a specific position converted the compound from a positive allosteric modulator into a negative one, highlighting the sensitivity of the biological activity to subtle structural changes. nih.gov

| Parent Compound | Modification | Resulting Activity | Reference |

|---|---|---|---|

| 5.6.5 spiro bicyclic lactam PLG peptidomimetic | Unmodified | Positive allosteric modulator of dopamine D2 receptor. | nih.gov |

| 5.6.5 spiro bicyclic lactam PLG peptidomimetic | Addition of dimethyl groups on the thiazolidine (B150603) ring | Became a negative allosteric modulator of the dopamine D2 receptor. | nih.gov |

These studies provide a roadmap for further optimization, guiding the design of new analogs with improved potency, selectivity, and other desirable drug-like properties. nih.govnih.gov

Design of Peptide Analogues with Enhanced Metabolic Stability

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short biological half-life. mdpi.comnih.gov A key objective in designing peptidomimetics inspired by L-prolyl-L-isoleucyl-glycinamide is to enhance their metabolic stability. mq.edu.au Several effective strategies have been developed to protect peptides from enzymatic breakdown. mdpi.comcreative-peptides.com

One common approach is the modification of the peptide's N- or C-terminus, as they are susceptible to cleavage by exopeptidases. creative-peptides.com This can be achieved through N-acetylation or N-pyroglutamylation at the N-terminus and amidation at the C-terminus, a feature already present in L-prolyl-L-isoleucyl-glycinamide. creative-peptides.com

Another powerful strategy is the incorporation of unnatural amino acids, such as D-amino acids. mdpi.comcreative-peptides.com Since proteases are stereospecific and primarily recognize L-amino acids, replacing a key L-amino acid with its D-enantiomer at a cleavage site can significantly hinder enzymatic degradation while potentially maintaining or even enhancing biological activity. creative-peptides.com

As previously discussed, backbone modification through amide bond isosteres and global constraints like cyclization are also highly effective at increasing metabolic stability. mdpi.comnih.govnih.gov Cyclization stabilizes the peptide's conformation and can shield cleavage sites from proteases, making it a particularly effective strategy. creative-peptides.com More than two-thirds of peptide drugs currently on the market are cyclic compounds. creative-peptides.com These modifications, often used in combination, can transform a transiently acting native peptide into a robust drug candidate. mdpi.com

| Strategy | Mechanism of Action | Example |

|---|---|---|

| N-Terminal Modification | Blocks action of exopeptidases. | Acetylation, Pyroglutamylation |

| C-Terminal Modification | Blocks action of exopeptidases. | Amidation |

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids. | Replacing an L-amino acid with its D-isomer. |

| Backbone Modification | Replaces protease-labile amide bonds. | Use of amide bond isosteres (e.g., thioamides). |

| Cyclization | Stabilizes conformation and protects cleavage sites. | Head-to-tail or side-chain cyclization. |

Computational Modeling and Simulation in L Prolyl L Isoleucyl Glycinamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Glycinamide (B1583983), L-prolyl-L-isoleucyl-, molecular docking would be a critical first step in identifying its potential biological targets.

Hypothetical Application:

Should a potential receptor for Glycinamide, L-prolyl-L-isoleucyl- be identified, molecular docking simulations could be performed to predict how the tripeptide binds to the receptor's active site. This would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of both the target protein and Glycinamide, L-prolyl-L-isoleucyl-.

Docking Simulation: Using software like AutoDock or Glide to explore various binding poses of the peptide within the receptor's binding pocket. springernature.com

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranking poses would then be analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

A hypothetical output from such a study is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for Glycinamide, L-prolyl-L-isoleucyl- with a Hypothetical Target Protein

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR-82, ASP-120, PHE-250 |

| 2 | -8.2 | TYR-82, LYS-122, TRP-248 |

| 3 | -7.9 | GLU-80, LYS-122, PHE-250 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of molecules over time. mdpi.comresearchgate.net For Glycinamide, L-prolyl-L-isoleucyl-, MD simulations would be invaluable for understanding its conformational flexibility and the stability of its interaction with a target protein.

Potential Insights from MD Simulations:

Conformational Landscape: MD simulations can reveal the different shapes (conformations) the tripeptide can adopt in solution, which is crucial for understanding its biological activity.

Binding Stability: By simulating the peptide-protein complex over time, researchers can assess the stability of the predicted binding pose from molecular docking.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.orgnih.gov While no specific QSAR studies on Glycinamide, L-prolyl-L-isoleucyl- are publicly available, this methodology would be essential for optimizing its structure to enhance a desired activity.

A Hypothetical QSAR Study would involve:

Data Collection: Synthesizing and testing a series of analogs of Glycinamide, L-prolyl-L-isoleucyl- for a specific biological activity.

Descriptor Calculation: For each analog, a set of molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested.

An illustrative representation of data for a QSAR study is shown in Table 2.

Table 2: Hypothetical Data for a QSAR Study of Glycinamide, L-prolyl-L-isoleucyl- Analogs

| Analog | Modification | Biological Activity (IC50, µM) | Molecular Weight ( g/mol ) | LogP |

| 1 | None | 5.2 | 284.36 | -2.1 |

| 2 | Ile -> Val | 8.9 | 270.33 | -1.8 |

| 3 | Pro -> Ala | 15.4 | 244.29 | -1.5 |

| 4 | Gly -> Ala | 4.8 | 298.39 | -1.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

De Novo Design Approaches for Novel L-Prolyl-L-Isoleucyl-Glycinamide Analogues

De novo design involves the creation of novel molecular structures with desired properties from scratch, using computational algorithms. ardigen.comneoncorte.com In the context of Glycinamide, L-prolyl-L-isoleucyl-, de novo design could be used to generate entirely new peptide analogs with potentially improved activity, selectivity, or pharmacokinetic properties. Software tools can build new molecular structures fragment by fragment within the constraints of a target's binding site. springernature.com

Prediction of Biochemical Pathways and Network Interactions

Computational tools can predict the potential biochemical pathways in which a small molecule like Glycinamide, L-prolyl-L-isoleucyl- might be involved. nih.gov By comparing its structure to known metabolites and enzyme substrates, these methods can generate hypotheses about its metabolic fate and its potential effects on cellular networks. Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) are often used for this purpose. genome.jp This predictive analysis can guide experimental studies to elucidate the compound's mechanism of action. chemrxiv.org

Cheminformatics and Virtual Screening for Discovery of Related Bioactive Entities

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. unibe.ch Virtual screening, a key cheminformatics technique, could be employed to search large chemical databases for compounds that are structurally similar to Glycinamide, L-prolyl-L-isoleucyl- or that are predicted to bind to the same biological targets. mdpi.com This approach can rapidly identify a diverse set of potential lead compounds for further investigation. Open-source toolkits are available to facilitate the analysis of peptide libraries. chemrxiv.org

Advanced Analytical Method Development for L Prolyl L Isoleucyl Glycinamide Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are indispensable tools for the purity assessment and identification of L-prolyl-L-isoleucyl-glycinamide. These techniques allow for the separation of the target peptide from impurities and its unambiguous identification based on its mass-to-charge ratio.

Purity Assessment with HPLC:

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for peptide analysis. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).

A typical HPLC method for the purity assessment of L-prolyl-L-isoleucyl-glycinamide would involve a gradient elution, where the concentration of the organic solvent is gradually increased. This allows for the effective separation of closely related impurities, such as deletion sequences, insertion sequences, or peptides with protecting groups that were not completely removed during synthesis. The separated compounds are detected by UV absorbance, usually at 214 nm and 280 nm, where the peptide bonds and any aromatic residues absorb light, respectively. The purity of the peptide is determined by calculating the peak area of the main peptide as a percentage of the total peak area of all detected components.

For the quantitative analysis of specific amino acids within the peptide after hydrolysis, HPLC with UV detection can also be employed. A gradient elution on a C18 column with a phosphate (B84403) buffer and acetonitrile mobile phase can be used to separate and quantify underivatized amino acids, including isoleucine. nih.gov

Identification and Impurity Profiling with LC-MS:

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized, and their mass-to-charge ratios (m/z) are measured. This provides a highly accurate determination of the molecular weight of the main peptide, confirming its identity.

Furthermore, LC-MS is instrumental in identifying the chemical nature of any impurities present in the sample. By analyzing the m/z values of the minor peaks in the chromatogram, it is possible to deduce the structure of impurities, such as byproducts from the peptide synthesis. A mass balance approach, where the masses of all impurities are subtracted from the total sample mass, can be used for the precise quantification of the peptide. nih.gov For instance, in the analysis of synthetic glucagon, LC-MS was used to identify and quantify various peptide impurities. nih.gov Similarly, LC-MS/MS methods have been developed for the quantification of other proline-containing peptides, like Proline-Glycine-Proline (PGP), in biological matrices. nih.gov

A summary of typical parameters for HPLC and LC-MS analysis of peptides is provided in the table below.

| Parameter | HPLC for Purity | LC-MS for Identification |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes | 2% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 214 nm and 280 nm | Mass Spectrometry (ESI+) |

| Ionization Mode | N/A | Electrospray Ionization (Positive) |

| Mass Analyzer | N/A | Time-of-Flight (TOF) or Orbitrap |

Capillary Electrophoresis (CE) for Separation and Analysis of Peptide Variants

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative and complementary approach to HPLC for the analysis of L-prolyl-L-isoleucyl-glycinamide and its variants. nih.gov CE separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution. nih.gov This technique is particularly well-suited for the separation of peptides with minor differences in charge or size, such as deamidated forms or other post-translational modifications.

Analysis of Peptide Variants:

CE-MS for Enhanced Characterization:

Coupling CE with mass spectrometry (CE-MS) provides an even more powerful tool for the analysis of peptide variants. nih.gov This combination allows for the high-resolution separation provided by CE along with the definitive identification of the separated components by mass spectrometry. CE-MS is particularly useful for the analysis of complex mixtures and for the characterization of isomeric peptides, which have the same mass but different amino acid sequences. mdpi.com For instance, CE-MS has been successfully employed to separate and identify isomeric peptides containing an alanine-valine-proline-isoleucine (AVPI) motif. mdpi.com

The table below outlines typical conditions for the CE analysis of peptides.

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) |

| Detection | UV at 200 nm |

Development of In Vitro Biochemical Assays for Activity Measurement

To investigate the biological activity of L-prolyl-L-isoleucyl-glycinamide, various in vitro biochemical assays can be developed. The choice of assay depends on the hypothesized biological function of the peptide.

Spectrophotometric Assays:

Spectrophotometric assays are based on the measurement of changes in light absorbance resulting from an enzymatic reaction. For peptides with an amide group, a method based on the formation of a charge-transfer complex with iodine can be utilized. nih.gov The resulting complex exhibits a characteristic absorption maximum that can be quantified. nih.gov Another approach involves the controlled formation of a copper complex with the amide, which can be measured spectrophotometrically. nih.gov These methods are generally simple and rapid.

Fluorometric Assays:

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays often employ a substrate that becomes fluorescent upon enzymatic cleavage. For instance, a fluorogenic peptide substrate can be designed where a fluorophore and a quencher are separated by the enzymatic cleavage of a peptide bond, leading to an increase in fluorescence. rndsystems.com This principle can be applied to measure the activity of proteases that may act on L-prolyl-L-isoleucyl-glycinamide. Another approach involves using a dansylated tripeptide substrate, where the conversion to its amidated product is quantified by HPLC with fluorescence detection. nih.govcapes.gov.br

Radioligand Binding Assays:

Radioligand binding assays are used to study the interaction of a ligand (in this case, a radiolabeled version of L-prolyl-L-isoleucyl-glycinamide) with its putative receptor. This technique allows for the determination of binding affinity (Kd) and the density of binding sites (Bmax). Although a specific receptor for L-prolyl-L-isoleucyl-glycinamide has not been identified, a similar approach was used to characterize the binding of the related tripeptide, L-prolyl-L-leucyl-glycinamide (PLG), to rat brain membranes. nih.gov This suggests that a similar assay could be developed for L-prolyl-L-isoleucyl-glycinamide to explore its potential targets.

A summary of these assay types is presented below.

| Assay Type | Principle | Typical Application |

| Spectrophotometric | Measurement of light absorbance change due to complex formation or enzymatic reaction. nih.govnih.gov | Quantification of peptide concentration or enzyme activity. |

| Fluorometric | Measurement of fluorescence generated from a specific enzymatic reaction on a fluorogenic substrate. rndsystems.comnih.gov | Highly sensitive measurement of enzyme activity. |

| Radioligand Binding | Measurement of the binding of a radiolabeled ligand to its receptor. nih.gov | Characterization of ligand-receptor interactions. |

Q & A

Q. How can researchers secure funding for high-cost studies on Glycinamide, L-prolyl-L-isoleucyl-?

- Methodological Answer : Target grants focused on peptide therapeutics (e.g., NIH R01 mechanisms). Collaborate with synthetic chemistry labs to share instrumentation (e.g., peptide synthesizers, NMR). Submit lay summaries emphasizing translational potential (e.g., antimicrobial or neuroprotective applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.